molecular formula C18H21NO2 B142891 N-benzyl-N-hydroxy-5-phenylpentanamide CAS No. 158999-12-3

N-benzyl-N-hydroxy-5-phenylpentanamide

Cat. No. B142891
M. Wt: 283.4 g/mol
InChI Key: MXZUASJHVOWCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-hydroxy-5-phenylpentanamide, also known as BzHPP, is a chemical compound with the molecular formula C18H21NO2 . It has an average mass of 283.365 Da and a monoisotopic mass of 283.157227 Da . It is also known by other names such as Benzenepentanamide, N-hydroxy-N-(phenylmethyl)-, and 5-Phenyl-pentanoic acid benzyl-hydroxy-amide .


Molecular Structure Analysis

The molecular structure of N-benzyl-N-hydroxy-5-phenylpentanamide consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure is complex, with benzyl and phenyl groups attached to the pentanamide backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-hydroxy-5-phenylpentanamide include an average mass of 283.365 Da and a monoisotopic mass of 283.157227 Da . Unfortunately, specific details such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Anticonvulsant Activity N-benzyl-N-hydroxy-5-phenylpentanamide (referred to as DL-HEPP in studies) has been observed to exhibit significant anticonvulsant activity. In research conducted by Se et al. (2013), DL-HEPP and its enantiomers showed a broad profile of anticonvulsant activity against pentylenetetrazol-induced seizures, comparable to valproate, a widely used antiepileptic drug (Se et al., 2013).

Role in Tumor Cell Metastasis A study by Chen et al. (1994) explored the role of N-benzyl-N-hydroxy-5-phenylpentanamide in tumor cell metastasis. The compound was used as a selective inhibitor for platelet-type 12-lipoxygenase, suggesting its potential role in inhibiting tumor cell adhesion and lung colonization (Chen et al., 1994).

Synthesis of Chiral Hydroxy Amides The compound has been used in the asymmetric synthesis of chiral hydroxy amides. Hu et al. (2018) conducted a study on the enantioselective catalytic hydrogenation of ketoamides, where N-benzyl-N-hydroxy-5-phenylpentanamide played a crucial role in producing high-purity chiral hydroxy amides (Hu et al., 2018).

Implications in Drug Metabolism The metabolism of L-735,524, a potent HIV-1 protease inhibitor, involves N-benzyl-N-hydroxy-5-phenylpentanamide. A study by Balani et al. (1995) showed that this compound appears as a metabolite in human urine following the administration of L-735,524, indicating its role in the metabolism of specific pharmaceuticals (Balani et al., 1995).

Involvement in Cellular Processes Research by Hagmann and Borgers (1997) indicated that the expression and activity of 12-lipoxygenase in human A431 epidermoid carcinoma cells depend on functional protein tyrosine kinase of the epidermal growth factor receptor (EGF-R). N-benzyl-N-hydroxy-5-phenylpentanamide was used to inhibit 12-LOX activity, demonstrating its utility in cellular process studies (Hagmann & Borgers, 1997).

properties

IUPAC Name

N-benzyl-N-hydroxy-5-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-18(19(21)15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,21H,7-8,11,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZUASJHVOWCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)N(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166550
Record name N-Benzyl-N-hydroxy-5-phenylpentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-hydroxy-5-phenylpentanamide

CAS RN

158999-12-3
Record name N-Benzyl-N-hydroxy-5-phenylpentamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-N-hydroxy-5-phenylpentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-hydroxy-5-phenylpentanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-hydroxy-5-phenylpentanamide
Reactant of Route 3
N-benzyl-N-hydroxy-5-phenylpentanamide
Reactant of Route 4
N-benzyl-N-hydroxy-5-phenylpentanamide
Reactant of Route 5
N-benzyl-N-hydroxy-5-phenylpentanamide
Reactant of Route 6
N-benzyl-N-hydroxy-5-phenylpentanamide

Citations

For This Compound
48
Citations
B Liu, LJ Marnett, A Chaudhary, C Ji… - … ; a Journal of …, 1994 - europepmc.org
… , N-benzyl-N-hydroxy-5-phenylpentanamide. N-benzyl-N-hydroxy-5-phenylpentanamide, in a … with N-benzyl-N-hydroxy-5-phenylpentanamide, increased their adhesion to endothelium. …
Number of citations: 82 europepmc.org
X Gao, DJ Grignon, T Chbihi, A Zacharek, YQ Chen… - Urology, 1995 - Elsevier
… acid, 12(S)-hydroxyeicosatetraenoic acid, enhances the invasiveness of prostate cancer cells and that a 12-LOX-selective inhibitor (N-benzyl-N-hydroxy-5-phenylpentanamide) reduces …
Number of citations: 222 www.sciencedirect.com
W Hagmann, S Borgers - Biochemical pharmacology, 1997 - Elsevier
… BHPP, N-benzyl-N-hydroxy-5-phenylpentanamide; DAPHl, 4,5-dianilinophthalimide; … EGF-R tyrosine kinase inhibitors and the LOX inhibitor N-benzyl-N-hydroxy-5-phenylpentanamide …
Number of citations: 16 www.sciencedirect.com
D Nie, K Tang, C Diglio, KV Honn - Blood, The Journal of the …, 2000 - ashpublications.org
… First, the 12-LOX inhibitor, N-benzyl-N-hydroxy-5-phenylpentanamide (BHPP), reduced endothelial cell proliferation stimulated either by basic fibroblast growth factor (bFGF) or by …
Number of citations: 197 ashpublications.org
J Timar, M Trikha, K Szekeres, R Bazaz, J Tovari… - Cancer Research, 1996 - AACR
… The increased integrin surface expression and function in response to AMF was blocked by N-benzyl-N-hydroxy-5-phenylpentanamide, an inhibitor of 12-lipoxygenase, and calphostin …
Number of citations: 62 aacrjournals.org
YQ Chen, ZM Duniec, B Liu, W Hagmann, X Gao… - Cancer research, 1994 - AACR
… In addition, the effect of endogenous 12(S)-HETE on tumor cells was studied by using a platelet-type 12-lipoxygenase selective inhibitor (N-benzyl-N-hydroxy-5-phenylpentanamide). …
Number of citations: 171 aacrjournals.org
J Ma, R Natarajan, J LaPage, L Lanting, N Kim… - … and essential fatty acids, 2005 - Elsevier
The 12/15-lipoxygenase (12/15-LO) pathway is activated in diabetes mellitus (DM), increasing 12(S)-hydroxyeicosatetraenoic acid (12-HETE). We showed that a 12-LO inhibitor, …
Number of citations: 38 www.sciencedirect.com
KV Honn, DG Tang, IM Grossi, C Renaud… - Experimental cell …, 1994 - Elsevier
… The hydroxamic acid derivative, N-benzyl-N-hydroxy5-phenylpentanamide (BHPP), a select 12-lipoxygenase inhibitor [45; Honn and Johnson, unpublished observations], was …
Number of citations: 75 www.sciencedirect.com
AM Guo, X Liu, Z Al-Wahab, KR Maddippati… - Cancer chemotherapy …, 2011 - Springer
… BMD-122 (also known as BHPP, N-benzyl-N-hydroxy-5-phenylpentanamide) was synthesized by one of our co-authors (KRM) according to published procedure [21]. Annexin-V and …
Number of citations: 53 link.springer.com
B Gerstner, TM DeSilva, K Genz… - Journal of …, 2008 - Soc Neuroscience
… BMD-122 (N-benzyl-N-hydroxy-5-phenylpentanamide) was a gift from Dr. Lawrence J. Marnett (School of Medicine, Vanderbilt University, Nashville, TN). …
Number of citations: 215 www.jneurosci.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.